molecular formula C16H18N2O4S B5640601 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5640601
M. Wt: 334.4 g/mol
InChI Key: KHYVMZMSUZJVMR-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of glyburide, a medication used to treat type 2 diabetes .

Properties

IUPAC Name

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-15-5-3-2-4-14(15)16(19)18-11-10-12-6-8-13(9-7-12)23(17,20)21/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYVMZMSUZJVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves several steps. One common method starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-(4-aminophenyl)ethanol to produce 2-methoxy-N-[2-(4-aminophenyl)ethyl]benzamide. Finally, the amino group is sulfonated using chlorosulfonic acid to yield the target compound .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves the same synthetic steps but on a larger scale, with careful monitoring of temperature, pressure, and reaction times to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The sulfonamide group is crucial for its binding to target enzymes, influencing their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in glyburide synthesis highlights its importance in medicinal chemistry .

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